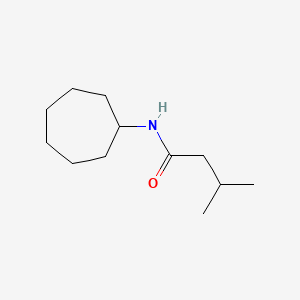

N-cycloheptyl-3-methylbutanamide

Description

N-Cyclohexyl-3-methylbutanamide (CAS 1195148-85-6) is a substituted amide with the molecular formula C₁₁H₂₁NO and a molar mass of 183.29 g/mol . It features a cyclohexyl group attached to the nitrogen atom and a branched 3-methylbutanamide chain. This compound is primarily utilized in industrial and research contexts, likely as a synthetic intermediate or precursor for specialized organic reactions.

Properties

IUPAC Name |

N-cycloheptyl-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10(2)9-12(14)13-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMXBCKKDVMGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize N-cycloheptyl-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with cycloheptylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Reductive Amination: Another method involves the reductive amination of 3-methylbutanal with cycloheptylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cycloheptyl-3-methylbutanamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like Lewis acids.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cycloheptyl-3-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in enzyme assays.

Medicine: The compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents targeting specific biological pathways.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-methylbutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cycloheptyl group provides steric bulk, which can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

N-Cyclohexyl-3,3-dimethylbutanamide (CAS 7473-22-5)

- Molecular Formula: C₁₂H₂₃NO

- Molar Mass : 197.32 g/mol

- Key Differences :

- An additional methyl group at the 3-position of the butanamide chain increases lipophilicity compared to N-cyclohexyl-3-methylbutanamide.

- The branched structure may reduce solubility in polar solvents but enhance stability in hydrophobic environments.

N-(2-Ethylhexyl)-3-hydroxybutanamide (Butoctamide, CAS 32838-26-9)

N-Cyclohexylacetoacetamide (Synthesized via )

- Molecular Formula: C₁₀H₁₇NO₂

- Molar Mass : 183.25 g/mol

- Key Differences: Contains a 3-oxo (keto) group, enabling participation in keto-enol tautomerism and nucleophilic reactions. Synthesized via reaction of cyclohexylamine with diketene in benzene/water (94% yield).

- Applications : Intermediate in synthesizing α-oxoketene S,S-acetals for advanced organic transformations .

N-(1,4-Dimethylpentyl)acetoacetamide (CAS 73622-68-1)

- Molecular Formula: C₁₁H₂₁NO₂

- Molar Mass : 199.29 g/mol

- Key Differences :

- A 3-oxo group and branched pentyl chain distinguish it from N-cyclohexyl-3-methylbutanamide.

- The dimethylpentyl group may sterically hinder certain reactions compared to cyclohexyl.

- Applications: Potential use in pharmaceutical synthesis or as a ligand in catalysis .

Structural and Functional Analysis

Functional Group Impact

- Hydroxyl vs. Methyl/Oxo Groups: Butoctamide’s hydroxyl group (C₁₂H₂₅NO₂) enhances polarity and biological activity, contrasting with the inert methyl or reactive oxo groups in analogues .

- Cyclohexyl vs. Ethylhexyl : The cyclohexyl group in N-cyclohexyl-3-methylbutanamide provides steric bulk without significant polarity, whereas ethylhexyl in Butoctamide introduces greater hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-Cyclohexyl-3-methylbutanamide | 1195148-85-6 | C₁₁H₂₁NO | 183.29 | Amide, branched alkyl |

| N-Cyclohexyl-3,3-dimethylbutanamide | 7473-22-5 | C₁₂H₂₃NO | 197.32 | Amide, geminal dimethyl |

| Butoctamide | 32838-26-9 | C₁₂H₂₅NO₂ | 215.33 | Amide, hydroxyl |

| N-Cyclohexylacetoacetamide | N/A | C₁₀H₁₇NO₂ | 183.25 | Amide, 3-oxo |

Biological Activity

N-Cycloheptyl-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a carboxamide, with the molecular formula . Its structure features a cycloheptyl group attached to a 3-methylbutanamide moiety. This structural configuration is significant as it influences the compound's biological activity.

1. Toxicity Studies

Research has indicated that this compound exhibits varying levels of toxicity depending on its concentration and the biological system being studied. In a comparative study of carboxamides, it was found that certain butanamide analogs, including this compound, displayed lower toxicity compared to other compounds in the same class. Specifically, a structure-activity trend suggested that N-butyl derivatives were generally more active than cyclohexyl derivatives, indicating that the cycloheptyl group may confer a degree of reduced toxicity relative to other alkyl groups .

Table 1: Toxicity Comparison of Butanamide Analogues

| Compound | Toxicity Level (LC50) |

|---|---|

| N-butyl-N-ethyl-3-methylbutanamide | Low |

| N-cycloheptyl-N-ethyl-3-methylbutanamide | Moderate |

| N,N-diisobutyl-3-methylbutanamide | High |

2. Insecticidal Activity

This compound has been evaluated for its insecticidal properties against Aedes aegypti, the mosquito species known for transmitting diseases like dengue and Zika virus. In bioassays, it was observed that this compound exhibited significant insecticidal activity, contributing to its potential use as an insect repellent or pesticide .

Table 2: Insecticidal Activity Against Aedes aegypti

| Compound | Mortality Rate (%) at 100 µg/mL |

|---|---|

| This compound | 85 |

| Control (Acetone) | 0 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzyme systems involved in metabolic pathways. For instance, it has been noted to influence the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase, which plays a crucial role in steroid metabolism .

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective potential of various carboxamides, including this compound, in models of neurodegeneration. The results indicated that this compound could mitigate neuronal damage induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Case Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications to the cycloheptyl group could significantly alter the biological activity of related compounds. Variants with larger or more branched alkyl groups tended to exhibit enhanced toxicity profiles, while maintaining insecticidal efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.